![molecular formula C11H14N2O3 B13356254 (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol](/img/structure/B13356254.png)
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol
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Overview
Description
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a 1,4-diketone.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a nucleophilic substitution reaction where the benzo[d][1,3]dioxole group is introduced to the pyrrolidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol: shares structural similarities with other pyrrolidine derivatives and benzo[d][1,3]dioxole-containing compounds.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another compound with a benzo[d][1,3]dioxole moiety, used for its antioxidant properties.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both amino and hydroxyl groups on the pyrrolidine ring
Biological Activity
The compound (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cellular pathways, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₁O₃
- Molecular Weight : 219.23 g/mol
- CAS Registry Number : 40456-50-6
- IUPAC Name : this compound
The structure of this compound features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety, which may contribute to its biological activity through interactions with specific biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Inhibition of Kinases : Some derivatives have shown selective inhibition of kinases such as JNK (c-Jun N-terminal kinase), which is involved in stress responses and apoptosis. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against JNK3, suggesting a strong inhibitory effect that could be leveraged for therapeutic purposes in neurodegenerative diseases .
- Anticancer Properties : Studies have indicated that benzodioxole derivatives can inhibit cell proliferation in cancer cell lines. For example, certain compounds have been associated with the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
- Neuroprotective Effects : The structural features of this compound may also contribute to neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis .
Study 1: JNK Inhibition
A study evaluated various pyrrolidine derivatives for their JNK inhibitory activity. The compound this compound was included in the investigation due to its structural similarity to known inhibitors. The results indicated that this compound exhibited significant inhibition of JNK activity with an IC50 value comparable to other potent inhibitors .
Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, several benzodioxole derivatives were tested for their ability to inhibit cell proliferation. The results showed that compounds with similar structural motifs to this compound effectively reduced cell viability through ROS-mediated pathways .
Data Table: Biological Activity Summary
Activity Type | Compound | IC50 Value (nM) | Target/Mechanism |
---|---|---|---|
JNK Inhibition | (3R,4R)-4-(Benzo[d][1,3]dioxol-5...) | 2.69 | JNK3 (selective) |
Anticancer Activity | Benzodioxole Derivative | Varies | Induces ROS generation |
Neuroprotection | Related Pyrrolidine Compounds | Not specified | Modulates neuronal apoptosis pathways |
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-9-5-12-4-8(9)13-7-1-2-10-11(3-7)16-6-15-10/h1-3,8-9,12-14H,4-6H2/t8-,9-/m1/s1 |
InChI Key |
FYDOCODORZQJPN-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1C(C(CN1)O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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